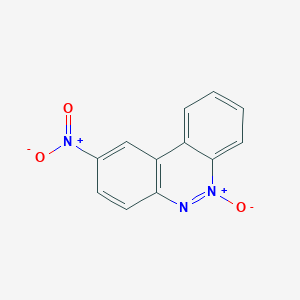
Benzo(c)cinnoline, 2-nitro-, 6-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo©cinnoline, 2-nitro-, 6-oxide is a tricyclic organic compound with the molecular formula C12H7N3O3 This compound is a derivative of benzo[c]cinnoline, which is known for its aromatic nitrogen heterocycle structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo©cinnoline, 2-nitro-, 6-oxide typically involves the nitration of benzo[c]cinnoline followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce the oxide group.
Industrial Production Methods
Industrial production of Benzo©cinnoline, 2-nitro-, 6-oxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
Benzo©cinnoline, 2-nitro-, 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the nitro or oxide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of additional nitro or oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzo[c]cinnoline derivatives.
科学的研究の応用
Benzo©cinnoline, 2-nitro-, 6-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of Benzo©cinnoline, 2-nitro-, 6-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
Benzo[c]cinnoline: The parent compound without the nitro and oxide groups.
2-Nitrobenzo[c]cinnoline: A derivative with only the nitro group.
6-Oxobenzo[c]cinnoline: A derivative with only the oxide group.
Uniqueness
Benzo©cinnoline, 2-nitro-, 6-oxide is unique due to the presence of both nitro and oxide groups, which confer distinct chemical and biological properties
特性
CAS番号 |
70092-61-4 |
|---|---|
分子式 |
C12H7N3O3 |
分子量 |
241.20 g/mol |
IUPAC名 |
2-nitro-6-oxidobenzo[c]cinnolin-6-ium |
InChI |
InChI=1S/C12H7N3O3/c16-14-12-4-2-1-3-9(12)10-7-8(15(17)18)5-6-11(10)13-14/h1-7H |
InChIキー |
KQOFYNCLXBHRIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)[N+](=O)[O-])N=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
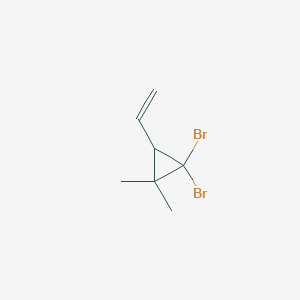
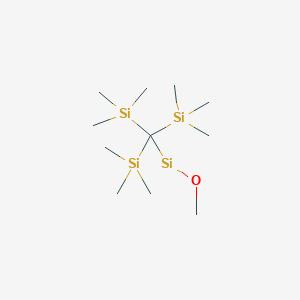
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)

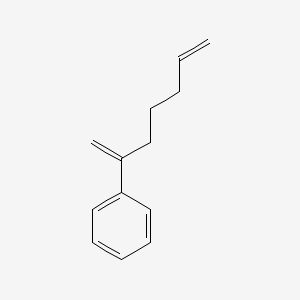
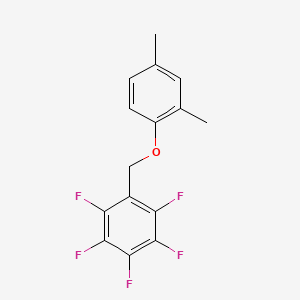

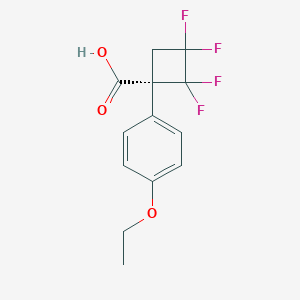
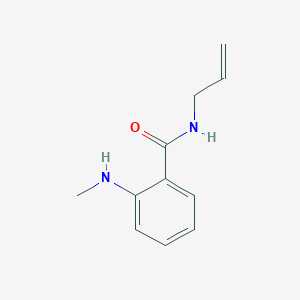
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)

